N-(4-aminobiphenyl-3-yl)benzamide
Description
Properties
Molecular Formula |
C19H16N2O |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-(2-amino-5-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H16N2O/c20-17-12-11-16(14-7-3-1-4-8-14)13-18(17)21-19(22)15-9-5-2-6-10-15/h1-13H,20H2,(H,21,22) |
InChI Key |
ZWLFHHHQRUYIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of 4-Aminobiphenyl-3-amine
The most straightforward method involves reacting 4-aminobiphenyl-3-amine with benzoyl chloride under basic conditions. This one-step approach mirrors protocols for analogous benzamide syntheses.
Reaction Conditions :
-
Base : Triethylamine or pyridine (2.5 equiv) in anhydrous dichloromethane.
-
Temperature : 0°C to room temperature, 12–24 hours.
-
Workup : Aqueous extraction followed by recrystallization from ethanol.
Challenges :
-
Competing side reactions due to the nucleophilic amine group.
-
Low yields (<50%) without protective group strategies.
Characterization :
Multi-Step Synthesis via Nitro Intermediate
This route employs nitro-group reduction and subsequent benzoylation, ensuring regiocontrol.
Nitration of Biphenyl
Nitration of biphenyl using HNO3/H2SO4 yields 3-nitro-4-bromobiphenyl. Selective bromination at the 4-position facilitates subsequent Suzuki coupling.
Suzuki-Miyaura Coupling
Reaction of 3-nitro-4-bromobiphenyl with phenylboronic acid under Pd(PPh3)4 catalysis forms 3-nitro-4-phenylbiphenyl. Typical conditions include Na2CO3 as a base in dioxane/water (3:1) at 80°C for 12 hours.
Reduction and Benzoylation
-
Nitro Reduction : Catalytic hydrogenation (H2, Pd/C) converts the nitro group to an amine.
-
Benzoylation : The amine is treated with benzoyl chloride in pyridine, yielding the target compound.
Yield Optimization :
Transition Metal-Catalyzed Amination
Buchwald-Hartwig amination enables direct introduction of the amine group.
Procedure :
-
Substrate: 3-bromobiphenyl.
-
Catalyst: Pd2(dba)3/Xantphos.
-
Amine Source: NH3 or benzophenone imine.
Post-Amination Benzoylation :
The resultant 4-aminobiphenyl-3-amine undergoes benzoylation as described in Section 2.1.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation | 45–50 | 95 | Simplicity, one-step | Low yield, side reactions |
| Multi-Step Synthesis | 60–65 | 98 | Regioselective, scalable | Lengthy, cost-intensive |
| Catalytic Amination | 70–75 | 97 | High efficiency, atom economy | Requires specialized catalysts |
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: N-(4-aminobiphenyl-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include various amines.
- Substitution reactions yield halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
N-(4-aminobiphenyl-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-aminobiphenyl-3-yl)benzamide involves its interaction with specific molecular targets. One notable target is histone deacetylase 2 (HDAC2), an enzyme involved in the regulation of gene expression. The compound binds to the active site of HDAC2, inhibiting its activity and leading to changes in chromatin structure and gene expression. This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Benzamide Derivatives
The following analysis focuses on structural analogs of N-(4-aminobiphenyl-3-yl)benzamide, emphasizing substitutions that modulate HDAC2 inhibition, binding affinity, and cytotoxicity.
Structural Analogs with Biphenyl Modifications
lists several derivatives with substitutions on the biphenyl ring (Table 1). These modifications influence steric and electronic interactions within the HDAC2 binding pocket:
Key Findings :
- Methyl groups (e.g., 3'-methyl) likely improve hydrophobic interactions in the foot pocket, enhancing binding stability .
- Methoxy groups may enhance solubility but could reduce affinity due to steric hindrance .
Comparison with Non-Biphenyl Benzamide HDAC Inhibitors
Other benzamide derivatives target HDACs but lack the biphenyl scaffold:
- N-(2-Aminophenyl)benzamides: A parent series for HDAC inhibitors, where substitutions at the 5-position (e.g., trifluoromethyl, methyl) modulate potency. For example, compound 6 (from ) shares the benzamide core but lacks the extended biphenyl moiety, resulting in reduced foot-pocket engagement .
Comparison with Non-HDAC-Targeting Benzamides
- CTPB (N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) : Activates p300 histone acetyltransferase (HAT) instead of inhibiting HDACs, demonstrating the dual role of benzamide scaffolds in epigenetic modulation .
- N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide: A dichloro-substituted analog with undefined HDAC activity but structural similarity to kinase inhibitors .
Mechanistic and Pharmacological Insights
- Binding Kinetics: this compound exhibits time-dependent inhibition of HDAC2, suggesting slow conformational adjustments upon binding . This contrasts with smaller analogs (e.g., N-(2-aminophenyl)benzamides), which may bind more rapidly but with lower affinity.
- Cytotoxicity: The biphenyl scaffold confers selective cytotoxicity in cancer cells (e.g., HCT116), whereas non-biphenyl analogs (e.g., pyridine-based derivatives) show reduced potency .
- SAR Trends :
- Biphenyl extension is critical for foot-pocket penetration.
- Electron-withdrawing groups (e.g., F, Br) improve zinc coordination but may reduce solubility.
- Substituent position (e.g., 3' vs. 4') dictates steric compatibility with HDAC2’s binding site .
Q & A
Q. What are the optimal synthetic routes for N-(4-aminobiphenyl-3-yl)benzamide, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer: Synthesis typically involves sequential coupling reactions, with critical steps including:
- Amination and acylation : Precise control of reaction temperature (e.g., 0–5°C for diazotization) and stoichiometric ratios of intermediates like aryl amines and benzoyl chloride derivatives.
- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the target compound.
- Yield optimization : Monitoring reaction progress via TLC or HPLC to terminate reactions at peak conversion .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regioselectivity of the amine and benzamide groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous 3D structure determination using programs like SHELXL (SHELX suite) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary assays are recommended to assess the compound’s bioactivity, such as anticancer or antimicrobial potential?
Methodological Answer:
- Enzyme inhibition assays : Test HDAC (histone deacetylase) inhibition using fluorogenic substrates, given structural similarities to benzamide-based HDAC inhibitors like MS-275 .
- Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (e.g., 1–100 µM).
- Molecular docking : Preliminary screening against HDAC2 (PDB: 3MAX) to predict binding affinity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data regarding this compound’s target specificity?
Methodological Answer:
- Molecular dynamics simulations : Analyze binding stability in HDAC2’s “foot pocket” (14 Å cavity) over 100-ns trajectories to validate docking predictions.
- Free-energy calculations : Use MM/GBSA to compare binding affinities across isoforms (HDAC1 vs. HDAC6) and reconcile discrepancies in inhibition assays .
- Density Functional Theory (DFT) : Study electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity variations in SAR studies .
Q. What strategies can address low solubility or stability during in vitro and in vivo studies?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance bioavailability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous solubility and controlled release.
- Accelerated stability testing : Monitor degradation under stress conditions (40°C/75% RH) via HPLC-UV to identify degradation pathways .
Q. How can crystallographic data from SHELXL be leveraged to analyze structural distortions in this compound complexes?
Methodological Answer:
Q. What experimental designs are critical for establishing structure-activity relationships (SAR) in benzamide derivatives?
Methodological Answer:
- Analog synthesis : Systematically modify substituents (e.g., halogenation at biphenyl positions) and compare bioactivity.
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify essential features (e.g., amide orientation, π-π stacking).
- Kinetic studies : Measure IC50 shifts under varying pH/temperature to infer mechanism (competitive vs. non-competitive inhibition) .
Q. How can conflicting results in mutagenicity or toxicity profiles be resolved?
Methodological Answer:
- Ames II testing : Compare mutagenicity against positive controls (e.g., benzyl chloride) and negative controls under metabolic activation (S9 fraction) .
- In silico toxicity prediction : Use Derek Nexus or ProTox-II to flag structural alerts (e.g., anomeric amide risks) .
- Dose-response studies : Establish NOAEL (no observed adverse effect level) in zebrafish models for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
